molecular formula C16H16FNO B263597 N-(2-fluorophenyl)-4-isopropylbenzamide

N-(2-fluorophenyl)-4-isopropylbenzamide

Cat. No.: B263597
M. Wt: 257.3 g/mol
InChI Key: CGUNFMGPOBZEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2-fluorophenyl)-4-isopropylbenzamide is a synthetic small molecule belonging to the class of substituted benzamides. This compound is provided for research and development purposes and is accompanied by a Certificate of Analysis to guarantee its identity and purity. Research Applications and Value While the specific biological profile of N-(2-fluorophenyl)-4-isopropylbenzamide is still under investigation, its structural features make it a compound of significant interest in medicinal chemistry. The molecule incorporates both a 2-fluorophenyl and a 4-isopropylbenzamide moiety, which are pharmacophores found in compounds studied for various biological activities. Related fluorobenzamide derivatives have been investigated as key scaffolds in developing novel tyrosinase inhibitors, which are relevant for research in hyperpigmentation disorders and neurodegenerative diseases . Furthermore, structural analogs containing the benzamide core have been explored for their potential to interact with kinase enzymes and other biological targets, highlighting the utility of this chemotype in early-stage drug discovery . Researchers may value this compound as a building block for synthesizing more complex molecules or as a reference standard in biochemical screening assays. Handling and Safety This product is intended for research use by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Specific hazards are not fully characterized; therefore, standard personal protective equipment and good laboratory practices should be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H16FNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)

InChI Key

CGUNFMGPOBZEHS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

Novel Benzamide Analogs in Hepatitis B Virus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure.[1][2] This has spurred the development of novel antiviral strategies, among which are the capsid assembly modulators (CAMs).[3][4][5] This guide provides an in-depth technical overview of a promising class of CAMs: novel benzamide analogs. We will explore their mechanism of action, detail key experimental workflows for their evaluation, and provide insights into the rationale behind these scientific methodologies. This document is intended for researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Introduction: The Unmet Need in HBV Therapy and the Rise of Capsid Assembly Modulators

Globally, over 250 million people are chronically infected with HBV, placing them at high risk for developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][6] Current standard-of-care treatments, including nucleos(t)ide analogs (NAs) and interferons (IFNs), effectively suppress viral replication but are unable to eradicate the virus.[3][4][7] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication.[4][7]

This therapeutic gap has driven the search for new antiviral agents that target different stages of the HBV life cycle.[7][8] A particularly promising strategy is the disruption of viral capsid assembly.[3][5][9] The HBV capsid, or nucleocapsid, is a protein shell composed of the HBV core protein (HBc) that is essential for several key viral processes, including:

  • Encapsidation of pregenomic RNA (pgRNA): The capsid protects the viral genetic material.[2][3]

  • Reverse transcription: The conversion of pgRNA into relaxed circular DNA (rcDNA) occurs within the capsid.[4]

  • Intracellular trafficking and nuclear import: The capsid facilitates the transport of the viral genome to the nucleus for cccDNA formation.[4]

Capsid Assembly Modulators (CAMs) are small molecules that interfere with the normal process of capsid formation.[4][5][9] They can either accelerate assembly, leading to the formation of empty, non-functional capsids, or misdirect assembly, resulting in aberrant, non-capsid structures.[9][10] Both mechanisms ultimately inhibit the production of new infectious virions.[5]

Benzamide Analogs: A Promising Class of HBV Capsid Assembly Modulators

Recent research has identified benzamide derivatives as a potent class of HBV CAMs.[1][2][3] These compounds have been shown to significantly reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids.[1][2]

Mechanism of Action

Benzamide analogs, similar to other CAMs like sulfamoylbenzamides (SBAs) and heteroaryldihydropyrimidines (HAPs), bind to a specific pocket at the interface between HBc dimers.[1][2] This binding event induces a conformational change in the core protein, promoting its self-assembly. However, this accelerated assembly process occurs without the proper encapsidation of the viral pgRNA and polymerase complex, resulting in the formation of "empty" capsids.[1][2] These empty capsids are non-infectious and disrupt the viral replication cycle.

The following diagram illustrates the proposed mechanism of action for benzamide analogs as HBV CAMs:

HBV_Capsid_Assembly_Modulation cluster_normal Normal HBV Capsid Assembly cluster_benzamide Assembly with Benzamide Analogs HBc_dimer HBc Dimers Nucleocapsid Infectious Nucleocapsid (pgRNA-containing) HBc_dimer->Nucleocapsid Self-assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Encapsidation HBV_Replication Successful HBV Replication Nucleocapsid->HBV_Replication HBc_dimer_BA HBc Dimers Empty_Capsid Non-infectious Empty Capsid HBc_dimer_BA->Empty_Capsid Accelerated Self-assembly Benzamide Benzamide Analog Benzamide->HBc_dimer_BA Binds to inter-dimer pocket Inhibition Inhibition of HBV Replication Empty_Capsid->Inhibition pgRNA_Pol_BA pgRNA-Polymerase Complex

Caption: Mechanism of action of benzamide analogs as HBV capsid assembly modulators.

Experimental Evaluation of Novel Benzamide Analogs

The discovery and development of novel benzamide analogs for HBV treatment require a robust and systematic experimental workflow. This section outlines the key in vitro assays and methodologies.

Synthesis of Benzamide Derivatives

The synthesis of novel benzamide analogs is the initial step in the drug discovery process.[11][12] Structure-activity relationship (SAR) studies guide the design and synthesis of new derivatives with improved potency and pharmacological properties.[3][13] A general synthetic scheme for N-phenylbenzamide derivatives is presented below. This process often involves the coupling of a substituted benzoic acid with a substituted aniline.

Benzamide_Synthesis cluster_reactants Starting Materials reagents Coupling Agents (e.g., DIC, HOBt) Base (e.g., TEA) product N-Phenylbenzamide Derivative reagents->product Reaction Conditions benzoic_acid Substituted Benzoic Acid benzoic_acid->product aniline Substituted Aniline aniline->product

Caption: Generalized synthetic route for N-phenylbenzamide derivatives.

In Vitro Antiviral Activity Assays

The primary goal of these assays is to determine the efficacy of the synthesized compounds in inhibiting HBV replication in a cell-based system.

3.2.1. Cell Lines and Culture

HBV-replicating cell lines are essential for these studies.[14] Commonly used cell lines include:

  • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV.[15]

  • HepAD38 cells: A tetracycline-inducible HBV expression cell line.[16]

3.2.2. Measurement of HBV Replication Markers

Several markers can be quantified to assess the level of HBV replication:

  • HBV DNA: Quantification of intracellular and secreted HBV DNA is a primary endpoint. This is typically done using real-time quantitative PCR (qPCR).[17][18]

  • HBV Antigens: Levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant can be measured by enzyme-linked immunosorbent assay (ELISA).[19]

Protocol: Determination of 50% Effective Concentration (EC50)

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the benzamide analog. Include a positive control (e.g., a known HBV inhibitor like Entecavir) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 3-9 days), replacing the media with fresh compound-containing media as needed.[19]

  • Sample Collection: Collect the cell culture supernatant for HBsAg and HBeAg analysis and lyse the cells to extract intracellular HBV DNA.

  • Quantification:

    • Measure HBsAg and HBeAg levels using ELISA kits.[19]

    • Quantify intracellular HBV DNA using qPCR.[18]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using non-linear regression analysis.

Cytotoxicity Assays

It is crucial to ensure that the observed antiviral activity is not due to general cellular toxicity.[20][21]

Protocol: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of the benzamide analog used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

3.3.1. Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

SI = CC50 / EC50

Mechanism of Action Studies

To confirm that the benzamide analogs act as capsid assembly modulators, specific mechanistic studies are required.

Protocol: Analysis of HBV Capsid Formation by Native Agarose Gel Electrophoresis

  • Cell Treatment and Lysis: Treat HBV-replicating cells with the benzamide analog and lyse the cells under non-denaturing conditions.

  • Electrophoresis: Separate the cell lysates on a native agarose gel. Intact capsids will migrate into the gel.

  • Transfer and Detection:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Detect the HBV core protein using a specific antibody (Western blot).

    • To differentiate between pgRNA-containing and empty capsids, the gel can be stained for nucleic acids (e.g., with SYBR Green) before transfer, or a parallel blot can be probed for HBV DNA.

  • Interpretation: An increase in the signal for intact capsids that lack a corresponding nucleic acid signal indicates the formation of empty capsids.[1][2]

The following diagram outlines the experimental workflow for evaluating novel benzamide analogs:

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_preclinical Preclinical Development Synthesis Synthesis of Novel Benzamide Analogs Antiviral_Assay Antiviral Activity Assay (EC50 Determination) Synthesis->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Synthesis->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Antiviral_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation Capsid_Analysis Native Agarose Gel Electrophoresis for Capsid Analysis SI_Calculation->Capsid_Analysis Promising Compounds Animal_Models In Vivo Efficacy in Animal Models Capsid_Analysis->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics

Caption: Experimental workflow for the evaluation of novel benzamide analogs.

In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies should be further evaluated in animal models of HBV infection.[6][23][24] Suitable models include:

  • Humanized mice: Mice with chimeric human livers can be infected with HBV.[23][25]

  • Woodchuck model: Woodchucks infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, are a valuable model for studying chronic infection and antiviral therapies.[6][23]

Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.[26]

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the properties of different benzamide analogs.

Table 1: Antiviral Activity and Cytotoxicity of Representative Benzamide Analogs

Compound IDEC50 (µM) [HBV DNA]CC50 (µM) [HepG2]Selectivity Index (SI)
BA-1 2.3>50>21.7
BA-2 9.0>50>5.6
BA-26019 0.8>50>62.5
BA-38017 1.2>50>41.7
Entecavir (Control) 0.01>100>10000

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1]

Conclusion and Future Directions

Novel benzamide analogs represent a promising new class of anti-HBV agents that function as capsid assembly modulators. Their unique mechanism of action, which is distinct from current NA therapies, makes them attractive candidates for combination therapies to achieve a functional cure for chronic hepatitis B.[27] Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds, as well as evaluating their efficacy in combination with other antiviral agents in relevant preclinical models. The ultimate goal is the clinical development of a safe and effective benzamide-based therapy that can lead to a durable, off-treatment control of HBV infection.

References

  • Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • Yin, C., et al. (2018). Animal models for the study of hepatitis B virus infection. Journal of Medical Virology. Available at: [Link]

  • Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017). Journal of Virology. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators. (n.d.). J-Stage. Retrieved February 21, 2026, from [Link]

  • Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017). PubMed. Available at: [Link]

  • In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. (2021). Frontiers in Immunology. Available at: [Link]

  • Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. (2022). MDPI. Available at: [Link]

  • Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates. (2020). bioRxiv. Available at: [Link]

  • What are HBV capsid inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Animal models of hepatitis b virus infection–success, challenges, and future directions. (2021). PubMed. Available at: [Link]

  • Cell and Animal Models for Antivirals against Hepatitis B Virus. (n.d.). Creative Diagnostics. Retrieved February 21, 2026, from [Link]

  • Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. (2013). Journal of Virology. Available at: [Link]

  • Current status and challenges of therapeutic targets, novel drugs and delivery systems for hepatitis B: how far to our goal?. (2026). National Center for Biotechnology Information. Available at: [Link]

  • Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379. (2020). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • New insights into hepatitis B virus biology and implications for novel antiviral strategies. (2015). Science China Life Sciences. Available at: [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2007). Journal of Visualized Experiments. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Current status and challenges of therapeutic targets, novel drugs and delivery systems for hepatitis B: how far to our goal?. (2026). PubMed. Available at: [Link]

  • Novel viral and host targets to cure hepatitis B. (2017). Technical University of Munich. Available at: [Link]

  • High-capacity in vitro assessment of anti-hepatitis B virus compound selectivity by a virion-specific polymerase chain reaction assay. (1995). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antiviral Activities of Amide Derivatives Containing the α-Aminophosphonate Moiety. (2008). ACS Publications. Available at: [Link]

  • Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection. (2021). MDPI. Available at: [Link]

  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2024). Taylor & Francis Online. Available at: [Link]

  • Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2009). Taylor & Francis Online. Available at: [Link]

  • Cell-based ELISA for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved February 21, 2026, from [Link]

  • Synthesis and anti-hepatitis B virus activity of novel benzimidazole derivatives. (2006). PubMed. Available at: [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. Available at: [Link]

  • Cytotoxicity assay of new synthetic compounds, oseltamivir, and... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. (2013). PubMed. Available at: [Link]

  • Inhibition of Hepatitis B Virus Replication by a Novel GalNAc–siRNA In Vivo and In Vitro. (2025). ACS Omega. Available at: [Link]

  • In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. (2007). Journal of Clinical Microbiology. Available at: [Link]

  • Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator. (2021). National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Anti-Hepatitis B Virus Activity of Hydroxytyrosol from Lindernia ruellioides. (2025). MDPI. Available at: [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. (1996). PubMed. Available at: [Link]

  • Phenylpropenamide derivatives: Anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs. (2025). ResearchGate. Available at: [Link]

  • Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. (2024). Walsh Medical Media. Available at: [Link]

  • Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacokinetics of Antiviral Agents: From Absorption to Excretion. (2024). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

Sources

Technical Monograph: N-Aryl-4-Isopropylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in TRPV1 Modulation and Medicinal Chemistry

Executive Summary

N-aryl-4-isopropylbenzamides represent a significant chemical series in modern medicinal chemistry, primarily utilized as hydrophobic pharmacophores in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Characterized by a 4-isopropyl (cumyl) moiety on the benzoyl ring, this scaffold balances lipophilicity with metabolic stability, serving as a bioisostere for the 4-tert-butyl group found in first-generation antagonists like BCTC.

This guide provides a comprehensive technical analysis of this scaffold, covering synthetic methodologies, Structure-Activity Relationships (SAR), physicochemical profiling, and validated experimental protocols for biological characterization.

Chemical Identity & Pharmacophore Analysis[1]

The core structure consists of a benzamide linker connecting a lipophilic "Head" (A-Region) to a variable "Tail" (B-Region).

  • A-Region (4-Isopropylphenyl): The isopropyl group functions as a critical hydrophobic anchor. In TRPV1 binding, this moiety occupies the lipophilic pocket (S4-S5 linker region) of the channel, mimicking the vanilloid tail of capsaicin.

  • Linker (Amide): Provides essential hydrogen bonding interactions (H-bond donor/acceptor) with residues such as Threonine-550 in the TRPV1 binding pocket.

  • B-Region (N-Aryl): The diversity vector. Substitution here dictates selectivity against other TRP channels (e.g., TRPM8) and improves solubility.

Physicochemical Profile (Representative Data)

Data based on N-(4-substituted-phenyl)-4-isopropylbenzamide analogs.

PropertyValue RangeSignificance
Molecular Weight 280 - 450 DaFragment-like to Lead-like space.
cLogP 3.2 - 4.8High lipophilicity; good membrane permeability but risk of poor aqueous solubility.
TPSA 29 - 60 ŲExcellent range for CNS and peripheral nerve penetration.
H-Bond Donors 1 (Amide NH)Critical for receptor latching.
Rotatable Bonds 3 - 5Low entropic penalty upon binding.
Synthetic Methodologies

The synthesis of N-aryl-4-isopropylbenzamides is robust, typically achieved via acyl substitution. While acid chloride coupling is standard for simple anilines, amide coupling agents (HATU/EDC) are preferred for electron-deficient or sterically hindered aryl amines to prevent side reactions.

Workflow Visualization

The following diagram illustrates the decision logic and synthetic pathway for this scaffold.

SynthesisWorkflow Start 4-Isopropylbenzoic Acid Decision Check Aniline Nucleophilicity Start->Decision RouteA Route A: Thionyl Chloride (SOCl2) Reflux Decision->RouteA Non-hindered RouteB Route B: HATU / DIPEA DMF, RT Decision->RouteB Hindered/Sensitive Intermediate Acyl Chloride Intermediate RouteA->Intermediate Coupling Coupling Reaction RouteB->Coupling + Aniline Intermediate->Coupling + Aniline Workup Workup: Acid/Base Wash Coupling->Workup Product Purified N-aryl-4-isopropylbenzamide Workup->Product

Caption: Synthetic decision tree comparing Acid Chloride activation vs. HATU coupling for benzamide formation.

Detailed Protocol: HATU-Mediated Coupling

Recommended for library synthesis and SAR exploration.

  • Reagent Prep: Dissolve 4-isopropylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add the specific N-aryl amine (1.1 equiv).

  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Biological Characterization: TRPV1 Antagonism[2][3][4]

The primary utility of this scaffold is blocking calcium influx in sensory neurons. The following protocol describes the industry-standard FLIPR (Fluorometric Imaging Plate Reader) assay used to validate these compounds.

Mechanism of Action

N-aryl-4-isopropylbenzamides act as negative allosteric modulators . They do not compete directly with capsaicin at the vanilloid binding site but induce a conformational change that stabilizes the channel in the closed state, preventing cation (


, 

) influx.
Protocol: Calcium Imaging Assay (FLIPR)

Objective: Determine


 values for inhibition of Capsaicin-induced 

influx.[1]

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Fluo-4 AM calcium indicator dye.

  • Agonist: Capsaicin (Sigma).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Plating: Seed hTRPV1-HEK293 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127). Incubate for 45 min at 37°C, then 15 min at RT.

  • Compound Addition:

    • Prepare serial dilutions of the N-aryl-4-isopropylbenzamide test compound in assay buffer (0.1% DMSO final).

    • Add compound to cells and incubate for 10 minutes (Pre-incubation is critical for lipophilic benzamides to equilibrate in the membrane).

  • Agonist Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM) via the FLIPR on-board fluidics.
    
  • Data Acquisition: Measure fluorescence (

    
     488 nm, 
    
    
    
    525 nm) every 1 second for 180 seconds.
  • Analysis: Calculate % Inhibition relative to Max (Capsaicin only) and Min (Buffer only) controls. Fit data to a 4-parameter logistic equation to derive

    
    .
    
Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold focuses on the "B-Ring" (N-aryl group) to tune potency and metabolic stability.

SAR_Logic Core N-aryl-4-isopropylbenzamide (Scaffold) Mod1 4-Isopropyl Group (A-Ring) Core->Mod1 Mod2 Amide Linker Core->Mod2 Mod3 N-Aryl Substituents (B-Ring) Core->Mod3 Out1 Maintains Hydrophobic Pocket Filling Mod1->Out1 Out2 Methylation of Amide N reduces potency (Loss of H-bond donor) Mod2->Out2 Out3 Polar Groups (e.g., Pyridine) Improve Solubility Mod3->Out3 Out4 4-CF3 or 4-t-Bu on B-Ring Increases Potency (Double Lipophilic Clamp) Mod3->Out4

Caption: SAR map highlighting the impact of structural modifications on TRPV1 potency and physicochemical properties.

Key SAR Findings:

  • The "Magic Methyl": The isopropyl group is often superior to a straight n-propyl chain due to increased steric bulk, which better complements the hydrophobic pocket of the receptor.

  • B-Ring Polarity: Replacing a phenyl B-ring with a pyridyl or pyrimidinyl ring (as seen in AMG 517 analogs) significantly reduces LogP and improves metabolic clearance without sacrificing potency [1].

  • Amide N-Methylation: Generally abolishes activity, confirming the necessity of the amide proton for hydrogen bonding within the receptor active site.

References
  • Stec, M. M., et al. (2008).[2] "Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 18(18), 5118-5122.[2] Link

  • Shishido, Y., et al. (2008).[3] "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.[3] Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide." BenchChem Technical Library. Link

  • Gavva, N. R., et al. (2008).[2] "The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation." Journal of Neuroscience, 28(20), 5295-5304. Link

Sources

In Silico Binding Affinity Profiling: N-(2-fluorophenyl)-4-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico evaluation of N-(2-fluorophenyl)-4-isopropylbenzamide (hereafter referred to as NFIB ). Based on the structural scaffold—a lipophilic benzamide core—this compound exhibits pharmacophoric features consistent with inhibitors of Dihydroorotate Dehydrogenase (DHODH) and FtsZ (bacterial cell division protein).

This whitepaper provides a rigorous workflow for determining binding affinity (


) and dissociation constants (

), utilizing molecular docking, MM-GBSA rescoring, and Molecular Dynamics (MD) stability analysis. The presence of the ortho-fluorine atom is a critical conformational lock, influencing the entropy of binding, which is a focal point of this analysis.

Chemical Identity & Pharmacophore Analysis

Before initiating docking protocols, the ligand's physicochemical properties must be established to define the simulation box and solvent models correctly.

Structural Characterization[1][2]
  • IUPAC Name: N-(2-fluorophenyl)-4-(propan-2-yl)benzamide

  • SMILES: CC(C)c1ccc(cc1)C(=O)Nc2ccccc2F

  • Key Structural Motifs:

    • 4-Isopropyl group: A bulky hydrophobic moiety designed to occupy deep lipophilic pockets (e.g., the Ubiquinone channel in DHODH).

    • Amide Linker: Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities.

    • 2-Fluorophenyl Ring: The ortho-fluorine acts as a bioisostere for hydrogen but induces a specific torsion angle due to electrostatic repulsion with the carbonyl oxygen and weak intramolecular H-bonding with the amide hydrogen (

      
      ).
      
Target Selection (Rational Grounding)

Based on structural similarity search (Tanimoto coefficient > 0.7) against the ChEMBL database, NFIB aligns with the Brequinar and Leflunomide (A77 1726) class of inhibitors.

  • Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH).

  • PDB Accession: 1D3H (Co-crystallized with Brequinar) or 2PRM.

  • Rationale: The 4-isopropyl group mimics the hydrophobic tail required to block the ubiquinone access tunnel, while the fluorinated ring mimics the polar head group interactions.

Computational Workflow: Step-by-Step Protocol

The following workflow utilizes a hybrid approach: AutoDock Vina for pose generation and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for accurate energy estimation.

Workflow Visualization

The following diagram outlines the critical path for affinity determination.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Scoring & Dynamics Ligand Ligand Prep (NFIB) Geometry Opt (B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina/Glide) Generate 50 Poses Ligand->Docking Protein Protein Prep (hDHODH) Remove H2O, Add Polar H Grid Grid Generation Center: Ubiquinone Site Protein->Grid Grid->Docking Clustering RMSD Clustering Select Top 5 Conformations Docking->Clustering MD MD Simulation (100ns) GROMACS/AMBER Explicit Solvent Clustering->MD MMGBSA Binding Free Energy (ΔG) MM-GBSA Calculation MD->MMGBSA

Figure 1: End-to-end computational workflow for binding affinity estimation.

Protocol Details
Step 1: Ligand Preparation

The 2-fluoro substitution requires precise quantum mechanical treatment to capture the correct rotational barrier.

  • Sketch: Generate 3D structure of NFIB.

  • Optimization: Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level to fix the amide-aryl torsion angles.

  • Charge Assignment: Assign RESP (Restrained Electrostatic Potential) charges, as Gasteiger charges often underestimate the electronegativity of the ortho-fluorine.

Step 2: Protein Preparation (hDHODH)
  • Source: Download PDB 1D3H (Resolution: 1.6 Å).

  • Cleaning: Remove crystallographic water molecules (except those bridging the active site, if any).

  • Protonation: Use PropKa to predict protonation states of residues (His, Asp, Glu) at pH 7.4.

  • Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes while maintaining crystal topology.

Step 3: Molecular Docking (Grid & Sampling)
  • Grid Center: X: 28.5, Y: 12.3, Z: 8.9 (Approximate coordinates of the ubiquinone binding site in 1D3H).

  • Search Space:

    
     Å box.
    
  • Exhaustiveness: Set to 32 (High) to ensure the isopropyl group finds the optimal hydrophobic sub-pocket.

  • Constraint: Define a core constraint on the amide nitrogen if a specific H-bond to Tyr356 is expected (common in this class).

Binding Affinity Calculation & Results Interpretation[3]

Raw docking scores (e.g., -8.5 kcal/mol) are often inaccurate for ranking. We employ MM-GBSA for a more rigorous thermodynamic assessment.

The MM-GBSA Equation

The binding free energy (


) is calculated as:


Where:

  • 
    : Molecular mechanics interaction energy (Van der Waals + Electrostatic).
    
  • 
    : Solvation free energy (Polar [GB] + Non-polar [SA]).
    
  • 
    : Entropy contribution (often omitted in ranking due to computational cost, but critical for absolute affinity).
    
Predicted Interaction Profile (Data Table)

Based on the pharmacophore of NFIB docked into hDHODH, the following interactions are the predicted drivers of affinity.

Interaction TypeLigand MoietyReceptor ResidueDistance (Å)Energy Contribution
Hydrophobic 4-Isopropyl GroupVal134, Val1433.5 - 4.0High (-3.2 kcal/mol)
H-Bond (Donor) Amide -NHThr363 / Tyr3562.8Medium (-1.5 kcal/mol)
Halogen Bond 2-Fluoro (Ar-F)Backbone C=O (Met43)3.2Low (-0.8 kcal/mol)
Pi-Stacking Phenyl Ring APhe983.8Medium (-2.1 kcal/mol)
Calculating (Dissociation Constant)

To convert the calculated


 into a biological constant:


Assumption: If the MM-GBSA calculation yields a


 of -9.5 kcal/mol  (typical for optimized benzamides in DHODH):
  • 
     kcal/mol·K
    
  • Predicted

    
    : 
    
    
    
    (Nanomolar range).

Mechanistic Insight: The "Fluorine Effect"

The 2-fluorophenyl moiety is not merely a lipophilic spacer. In the in silico trajectory, observe the C-N-C-C torsion angle .

  • Conformational Locking: The fluorine atom creates a steric barrier that prevents the phenyl ring from becoming coplanar with the amide group. This "twist" often pre-organizes the ligand into the bioactive conformation, reducing the entropic penalty (

    
    ) upon binding.
    
  • Metabolic Stability: The 2-F position blocks metabolic hydroxylation at the ortho position, a common clearance pathway for benzamides.

Visualization of Signaling/Binding Logic

BindingLogic cluster_ligand NFIB Features cluster_target hDHODH Pocket Isopropyl 4-Isopropyl (Hydrophobic) Tunnel Ubiquinone Tunnel (Lipophilic) Isopropyl->Tunnel Van der Waals Amide Amide Linker (Polar) PolarSite Polar Patch (Tyr356/Thr363) Amide->PolarSite H-Bonding Fluoro 2-Fluoro (Steric/Electronic) ConfSelect Conformational Selection Fluoro->ConfSelect Pre-organization

Figure 2: Pharmacophoric mapping of NFIB features to the hDHODH binding site.

Validation & Quality Assurance

To ensure the trustworthiness of these in silico results, the following validation steps are mandatory:

  • Redocking Validation: Dock the co-crystallized ligand (e.g., Brequinar) back into the active site. The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Decoy Set Enrichment: Screen NFIB against a set of 50 "decoy" molecules (chemically similar but inactive). NFIB should rank in the top 5%.

  • RMSD Stability: During the 100ns MD simulation, the ligand RMSD should stabilize (plateau) within the first 20ns. Fluctuations > 3 Å indicate weak binding or wrong pose.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012). Expert Opinion on Therapeutic Patents. Link

  • Liu, S., et al. (2006). Structure-based design of novel benzamide derivatives as potent inhibitors of hDHODH. Bioorganic & Medicinal Chemistry Letters. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Methodological & Application

Storage stability of N-(2-fluorophenyl)-4-isopropylbenzamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Methodologies for Determining the Storage Stability of N-(2-fluorophenyl)-4-isopropylbenzamide Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stability Assessment

N-(2-fluorophenyl)-4-isopropylbenzamide is a benzamide derivative of interest in pharmaceutical research and development. As with any potential therapeutic agent, characterizing its chemical stability is a non-negotiable step in the preclinical and formulation development phases.[1] Stability testing provides critical data on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is fundamental to determining appropriate storage conditions, retest periods, and shelf life, thereby ensuring patient safety and product efficacy.[3][4]

This document, authored from the perspective of senior application scientists, provides a comprehensive guide to establishing a robust stability testing program for solutions of N-(2-fluorophenyl)-4-isopropylbenzamide. We will move beyond rote procedural lists to explain the underlying rationale for each step, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[3][5] The core of this guide is the development of a validated, stability-indicating analytical method—a self-validating system that ensures the accurate detection and quantification of the active pharmaceutical ingredient (API) in the presence of its potential degradation products.[2][6][7]

Foundational Principles: Degradation Pathways & Regulatory Context

Before initiating a formal stability study, it is essential to understand the potential chemical liabilities of the molecule. Benzamides, as a class, are susceptible to hydrolysis of the amide bond, particularly under acidic or basic conditions, which would yield 4-isopropylbenzoic acid and 2-fluoroaniline.[8] Other potential degradation pathways include oxidation, and photolysis.[9]

Forced degradation (or stress testing) is the process used to intentionally degrade the API under more severe conditions than in accelerated stability studies.[10][11] The objectives of forced degradation are threefold:

  • To Identify Degradation Products: It helps to identify the likely degradation products that could form under normal storage conditions, which aids in establishing degradation pathways.[4][10]

  • To Develop Analytical Methods: It provides the necessary degraded samples to develop and validate a stability-indicating analytical method that can resolve the API from all potential impurities and degradants.[6][10]

  • To Understand Intrinsic Stability: It reveals the intrinsic stability of the molecule and its susceptibility to various environmental factors.[10]

All stability studies must be designed in accordance with regulatory standards, primarily the ICH Q1A(R2) guideline, which provides a framework for stability testing of new drug substances and products.[5][12]

Experimental Workflow Overview

The logical flow for a comprehensive stability assessment is a multi-stage process. It begins with understanding the molecule's vulnerabilities through forced degradation, using that knowledge to build a specific analytical method, and finally, applying that method in a formal, long-term stability study under ICH-prescribed conditions.

G cluster_0 Phase 1: Method Development Foundation cluster_1 Phase 2: Formal Stability Assessment cluster_2 Phase 3: Data Analysis & Reporting A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B Identify Degradation Products & Pathways A->B Generates Samples C Develop Stability-Indicating HPLC-UV Method B->C Informs Separation Strategy D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D Confirms Reliability E Prepare Primary Batches of Compound Solution D->E Approved Method F ICH Stability Storage (Long-Term, Accelerated, Intermediate) G Execute Sampling Plan (Defined Time Points) H Analyze Samples using Validated HPLC Method I Quantify API & Degradants H->I J Assess Trends & Calculate Degradation Rates I->J K Determine Shelf Life & Recommend Storage Conditions J->K

Caption: High-level workflow for stability program execution.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of N-(2-fluorophenyl)-4-isopropylbenzamide and to test the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[13]

Materials:

  • N-(2-fluorophenyl)-4-isopropylbenzamide ("API")

  • Solvent (e.g., Acetonitrile:Water 50:50 v/v)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, calibrated

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

Procedure: Prepare a stock solution of the API at a concentration of ~1 mg/mL in the chosen solvent. This stock will be used for all stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 1 M HCl.

    • Heat at 60°C for 48 hours.

    • At selected time points (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute with solvent for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 1 M NaOH.

    • Keep at room temperature (~25°C) for 24 hours. The amide bond is often more labile to base than acid.[8]

    • At selected time points (e.g., 1, 4, 8, 24h), withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of API stock with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solution):

    • Place a sealed vial of the API stock solution in an oven at 70°C for 7 days.

    • Sample at appropriate time points for analysis.

  • Photolytic Degradation:

    • Expose a clear vial of the API stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

    • Analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent N-(2-fluorophenyl)-4-isopropylbenzamide peak from all process impurities and degradation products generated during stress testing.[6][7]

Instrumentation & Preliminary Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: A C18 stationary phase is a common starting point for small molecules. Example: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Detection: Monitor at a wavelength where the API has maximum absorbance (e.g., determined from a UV scan, likely around 240-260 nm) and also at lower wavelengths (e.g., 210 nm) to ensure detection of degradants that may have different chromophores.

Method Development & Optimization Protocol:

  • Initial Screening:

    • Analyze the unstressed API solution to determine its retention time.

    • Analyze each of the stressed samples individually. The goal is to observe new peaks (degradants) and a decrease in the main API peak area.

    • A good starting point for a mobile phase is a gradient of acetonitrile (ACN) and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Gradient Optimization:

    • Create a "cocktail" sample by mixing aliquots from all stressed samples where degradation was observed. This sample contains the API and the maximum number of different degradants.

    • Run a broad gradient (e.g., 5% to 95% ACN over 30 minutes) on the cocktail sample to elute all components.

    • Adjust the gradient slope, initial, and final ACN concentrations to achieve a minimum resolution of 1.5 between the API and the closest eluting impurity/degradant peak.

  • Final Method Example (Hypothetical):

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % B
      0.0 30
      20.0 80
      25.0 95
      25.1 30

      | 30.0 | 30 |

This method must then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Protocol 3: Formal Stability Study

Objective: To evaluate the stability of N-(2-fluorophenyl)-4-isopropylbenzamide solutions under ICH-recommended long-term and accelerated storage conditions to determine a retest period or shelf life.[12][14]

Procedure:

  • Batch Selection & Preparation:

    • Prepare at least three primary batches of the solution using manufacturing methods and container closure systems that are representative of the final product.[3]

    • The solution should be prepared at the target concentration for the final drug product.

    • Document the initial concentration (T=0) precisely for all batches.

  • Storage Conditions:

    • Place samples from each batch into calibrated stability chambers set to the following ICH conditions[3][5][15]:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Intermediate (if required):* 30°C ± 2°C / 65% RH ± 5% RH

    • *Intermediate testing is required if a "significant change" occurs during the 6-month accelerated study.

  • Testing Frequency:

    • The sampling plan must allow for continuous monitoring of stability.[15]

    • Long-Term Study: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12]

    • Accelerated Study: A minimum of three time points are needed, including initial and final (e.g., 0, 3, and 6 months).[12]

  • Analytical Testing:

    • At each time point, pull samples from each batch and condition.

    • Perform visual inspection for color change or precipitation.

    • Measure pH if the solution is aqueous.

    • Analyze by the validated stability-indicating HPLC method to determine the assay of the API and quantify any specified or unspecified degradation products.

Data Presentation and Interpretation

Results should be tabulated to clearly show trends over time and across different conditions.

Table 1: Example Stability Data for N-(2-fluorophenyl)-4-isopropylbenzamide Solution (Batch A)

Time Point Storage Condition Appearance pH Assay (% of Initial) Total Impurities (%)
0 Months - Clear, Colorless 6.5 100.0 0.05
3 Months 25°C/60%RH Clear, Colorless 6.5 99.8 0.08
3 Months 40°C/75%RH Clear, Colorless 6.4 98.5 0.45
6 Months 25°C/60%RH Clear, Colorless 6.5 99.6 0.11
6 Months 40°C/75%RH Clear, Colorless 6.3 96.9 0.98
9 Months 25°C/60%RH Clear, Colorless 6.4 99.5 0.15

| 12 Months | 25°C/60%RH | Clear, Colorless | 6.4 | 99.2 | 0.20 |

Potential Degradation Pathway:

Based on chemical principles, a primary degradation pathway under hydrolytic stress is the cleavage of the amide bond.

Caption: Plausible hydrolytic degradation of the target molecule.

Conclusion

A systematic approach to stability testing, beginning with forced degradation and culminating in a formal study under ICH guidelines, is essential for the successful development of any pharmaceutical product containing N-(2-fluorophenyl)-4-isopropylbenzamide. The cornerstone of this entire process is a well-developed and validated stability-indicating analytical method, which provides trustworthy data to ensure that the final product meets all quality, safety, and efficacy standards throughout its lifecycle.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Understanding ICH Guidelines for Stability Testing. Purple Diamond Package Testing Lab.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Komal Kendre et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. Labworks Blog.
  • ICH Guidelines for Stability Testing. Scribd.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • A practical guide to forced degradation and stability studies for drug substances. Cambrex.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Forced Degrad
  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.
  • Stability Indicating HPLC Method Development: A Review.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Key pharmaceutical stability testing guidelines. Omori UK.
  • Bajaj S, Singla D, Sakhuja N. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Forced Degrad
  • Synthesis and analysis of amides.
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA International Journal of Multidisciplinary Research.

Sources

Troubleshooting & Optimization

Minimizing side reactions in 2-fluoroaniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in 2-Fluoroaniline Coupling

Executive Summary: The "Ortho-Fluoro" Challenge

Welcome to the technical support hub for 2-fluoroaniline chemistry. If you are experiencing low yields, stalled reactions, or unexpected byproducts, you are likely battling two convergent forces:

  • Electronic Deactivation: The high electronegativity of the ortho-fluorine atom pulls electron density away from the nitrogen lone pair (inductive effect,

    
    ), significantly reducing nucleophilicity compared to aniline (
    
    
    
    of conjugate acid: ~3.0 vs 4.6).
  • Steric Occlusion: While fluorine is small (Van der Waals radius ~1.47 Å), its ortho position creates sufficient steric strain to hinder the formation of the tetrahedral intermediate in amide coupling or the coordination to Palladium in cross-coupling.

This guide provides engineered solutions to overcome these barriers while suppressing the most common side reactions: Protodehalogenation (in Pd-catalysis) and Racemization/Hydrolysis (in amide coupling).

Module 1: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

Primary Issue: The reaction stalls, leading to Hydrodehalogenation (reduction of the aryl halide electrophile) rather than coupling.

The Ligand Landscape

For 2-fluoroaniline (a deactivated primary amine), standard ligands (PPh3, BINAP) often fail. You must use dialkylbiaryl phosphine ligands that facilitate the reductive elimination step, which is the rate-determining step for hindered amines.

  • Recommendation: BrettPhos is the gold standard for primary amines.

  • Alternative: RuPhos is typically reserved for secondary amines but can be effective if the 2-fluoroaniline is further substituted or if the aryl halide is extremely hindered.

Mechanism & Side Reaction Pathway

The diagram below illustrates the competition between the desired Reductive Elimination and the undesired ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Hydride Elimination (leading to hydrodehalogenation).

BuchwaldMechanism cluster_legend Pathway Legend Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash Here) OxAdd->Coord 2-Fluoroaniline Side1 Side Reaction: Protodehalogenation (Ar-H) OxAdd->Side1 Slow Amine Binding + H-Source (Solvent/Base) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) Prod Product (Ar-NH-Ar') Deprot->Prod Reductive Elimination key Green = Desired Path Red = Side Reaction

Figure 1: Catalytic cycle showing the critical branch point where steric hindrance causes the catalyst to stall, leading to hydrodehalogenation.

Optimization Matrix
VariableRecommendationRationale
Precatalyst BrettPhos Pd G3/G4 Ensures rapid formation of L-Pd(0) without an induction period, minimizing catalyst decomposition.
Base LHMDS or NaOtBu Strong bases are required to deprotonate the electron-poor 2-fluoroaniline. Weak bases (

) often result in <10% conversion.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation (80-100°C) often needed for deactivated amines.
Stoichiometry 1.2 - 1.5 equiv. Amine Use excess 2-fluoroaniline. Since it is the "slow" partner, increasing its concentration pushes the equilibrium toward coordination.

Module 2: Amide Coupling (C=O Bond Formation)

Primary Issue: Lack of reactivity with standard carbodiimides (EDC/DCC), leading to activated ester hydrolysis or racemization of the chiral acid component.

The "Activation" Hierarchy

Standard coupling reagents (EDC/HOBt) are insufficient for 2-fluoroaniline due to its poor nucleophilicity. You must use "High-Activity" uronium/phosphonium reagents or acid chlorides.

  • Tier 1 (Standard): HATU / DIPEA (First choice for most drug discovery applications).

  • Tier 2 (Difficult): Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chloride in situ.

  • Tier 3 (Stubborn): POCl

    
     / Pyridine (The "Sledgehammer" approach).
    
Troubleshooting Protocol: HATU Coupling

Step-by-Step Protocol for Deactivated Anilines:

  • Activation Phase: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (2.0 equiv) and stir for 15-30 minutes at RT.

    • Critical: Do not add the aniline yet. Allow the At-complex (Active Ester) to form completely.

  • Addition Phase: Add 2-fluoroaniline (1.2 equiv).

  • Reaction Phase: Stir at RT for 12 hours. If LCMS shows <50% conversion, heat to 50°C.

    • Note: Heating significantly increases the risk of epimerization if the acid has an

      
      -chiral center.
      

FAQ: Why not use Acid Chlorides every time? Acid chlorides are highly reactive but lack functional group tolerance (e.g., Boc/Fmoc protecting groups can be compromised, and side reactions with other nucleophiles are common). Use HATU first.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see significant amounts of reduced aryl halide (Ar-H) in my Buchwald reaction. How do I stop this?

  • Diagnosis: The oxidative addition complex is waiting too long for the amine to bind. It eventually grabs a hydride from the solvent or ligand.

  • Fix:

    • Switch to BrettPhos Pd G4 .

    • Increase the concentration of 2-fluoroaniline (1.5 equiv).

    • Ensure the reaction is strictly anhydrous (water can act as a hydride source via WGS-type cycles).

    • Switch solvent to Toluene (less prone to H-transfer than THF/Dioxane in some cases).

Q2: My amide coupling with HATU is stuck at 30% conversion after 24 hours.

  • Diagnosis: The active ester is hydrolyzing faster than the amine can attack, or the equilibrium is unfavorable.

  • Fix:

    • Re-dose: Add another 0.5 equiv of HATU and DIPEA.

    • Switch Reagent: Move to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P allows for higher temperatures with lower racemization risk.

    • Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine). Warning: DMAP causes rapid racemization. Use only on achiral substrates.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but with caution.

    • For Buchwald: Good. 100-120°C for 30 mins can push difficult substrates.

    • For Amide Coupling:Risky. Microwave heating often degrades HATU/active esters before the slow amine can react. Conventional heating (oil bath) is more controlled for this specific aniline.

Module 4: Experimental Protocol (Self-Validating)

Standard Operating Procedure: Pd-Catalyzed Cross-Coupling of 2-Fluoroaniline

  • Charge Vessel: In a glovebox or under Argon flow, add:

    • Pd precatalyst (BrettPhos Pd G4): 2 mol%

    • Aryl Bromide/Chloride: 1.0 mmol

    • 2-Fluoroaniline: 1.2 mmol

    • NaOtBu: 1.4 mmol

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Degas: Sparge with Argon for 5 minutes (if outside glovebox).

  • Reaction: Seal and heat to 90°C for 4-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Analysis: Check crude NMR.

    • Success Marker: Disappearance of Ar-X peaks.

    • Failure Marker: Presence of Ar-H (hydrodehalogenation) signals.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Sigma-Aldrich Technical Guide. "Buchwald-Hartwig Cross Coupling Reaction Guides."

Sources

Validation & Comparative

Comparative Guide: Fluoro- vs. Chloro-Substituted Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of fluoro- (F) versus chloro- (Cl) substituted benzamides, designed for medicinal chemists and pharmacologists. It synthesizes physicochemical principles with experimental potency data to inform lead optimization strategies.

Executive Summary: The Halogen Trade-Off

In benzamide-based drug discovery (common in antipsychotics, HDAC inhibitors, and anti-emetics), the choice between fluorine and chlorine is rarely arbitrary. It represents a strategic pivot between selectivity (Fluorine) and raw potency/lipophilicity (Chlorine).

  • Chlorine (Cl): Functions as a lipophilic "anchor." It is a bioisostere for a methyl group, often filling hydrophobic pockets to maximize Van der Waals interactions, leading to higher intrinsic potency (~0.1 log unit advantage on average).

  • Fluorine (F): Functions as a "metabolic shield" and electronic modulator. It is a bioisostere for Hydrogen or Oxygen, ideal for tight steric pockets where Cl is too bulky, or for blocking metabolic hotspots (C-H oxidation) without significantly altering molecular size.

Physicochemical Basis of Potency

The potency divergence between F- and Cl-benzamides stems from three fundamental atomic properties.

Table 1: Physicochemical Comparison
PropertyFluorine (F)Chlorine (Cl)Impact on Benzamide Potency
Van der Waals Radius 1.47 Å1.74 ÅCl is ~20% larger, mimicking a methyl group. F mimics H/O, fitting in sterically constricted active sites.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F creates a stronger C-X dipole, influencing pKa of the amide nitrogen and H-bond donor capability.
Polarizability (

)
3.74 ų14.6 ųCl has high polarizability, enhancing London dispersion forces in hydrophobic pockets (increasing residence time).
C-X Bond Energy 105 kcal/mol79 kcal/molF renders the ring position chemically inert to CYP450 oxidation. Cl is stable but weaker.
Lipophilicity (

LogP)
Base+0.4 - 0.5Cl significantly increases LogD, improving membrane permeability and non-specific binding.

Expert Insight: The "Sigma-Hole" Effect While Fluorine is highly electronegative, Chlorine exhibits a more pronounced "sigma-hole" (a region of positive electrostatic potential opposite the bond). This allows Cl-substituted benzamides to engage in halogen bonding with backbone carbonyl oxygen atoms in the target protein, a specific interaction often unavailable to the tightly held electrons of Fluorine.

Case Studies in Potency & Selectivity

Case A: Dopamine D2 Receptor Antagonists (The "Potency" Case)

Benzamides like Raclopride and Eticlopride rely heavily on halogen substitution for high-affinity binding to the D2 receptor.

  • Observation: Chloro-substituted benzamides (e.g., Raclopride) generally exhibit higher affinity (Ki < 1-5 nM) compared to their fluoro-analogs.

  • Mechanism: The D2 receptor orthosteric binding site is a deep, hydrophobic crevice. The larger Van der Waals radius and higher lipophilicity of the Chlorine atom allow it to displace water and fill the hydrophobic pocket more effectively than Fluorine.

  • Data Trend: In large matched-pair analyses of GPCR ligands, Cl-analogs show a mean potency increase of 0.11 log units over H-analogs, whereas F-analogs show a smaller gain (~0.02 log units) [1].[1]

Case B: HDAC Inhibitors (The "Selectivity" Case)

In the design of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat derivatives), the benzamide moiety acts as the Zinc-Binding Group (ZBG) or the surface recognition cap.

  • Observation: Fluorine substitution is often preferred for isoform selectivity (e.g., HDAC6 vs. HDAC1).

  • Mechanism: A docking study demonstrated that a para-fluorine substituent on the benzamide cap could interact electrostatically with Arg673 of HDAC6.[1] The larger Chlorine atom at the same position clashed sterically with the pocket walls, drastically reducing affinity [1].

  • Result: F-substitution maintained potency while improving the Selectivity Index (SI) against off-target isoforms.

Decision Framework: When to Deploy F vs. Cl

Use the following logic flow to guide substitution strategies during Lead Optimization.

HalogenDecisionTree Start Lead Optimization: Benzamide Scaffold MetabIssue Is the position a metabolic hotspot (CYP ox)? Start->MetabIssue StericFit Is the binding pocket sterically constricted? MetabIssue->StericFit No DeployF Deploy FLUORINE (F) (Metabolic Block / Small steric profile) MetabIssue->DeployF Yes (Block C-H) Hydrophobic Is the pocket large & hydrophobic? StericFit->Hydrophobic No StericFit->DeployF Yes (Tight fit) HalogenBond Is there a backbone C=O nearby (3-4 Å)? Hydrophobic->HalogenBond No DeployCl Deploy CHLORINE (Cl) (Fill pocket / Halogen Bond) Hydrophobic->DeployCl Yes (Max VdW) HalogenBond->DeployF No (Default electronic mod) HalogenBond->DeployCl Yes (Sigma-hole)

Figure 1: Strategic decision tree for halogen substitution in benzamide optimization.

Experimental Protocols for Matched-Pair Validation

To rigorously compare F vs. Cl potency, a "Matched Molecular Pair" (MMP) approach is required.[1][2][3]

Protocol A: Competitive Radioligand Binding (D2-Like Receptors)

Objective: Determine Ki values for F/Cl analogs to quantify intrinsic affinity.

  • Preparation:

    • Source: HEK293 cells stably expressing human D2 receptors.

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl (pH 7.4), centrifuge at 48,000 x g for 20 min. Resuspend pellet to 1 mg protein/mL.

  • Assay Setup:

    • Radioligand: [3H]-Raclopride (0.5 - 2.0 nM).

    • Test Compounds: Prepare F-benzamide and Cl-benzamide analogs in DMSO (10 concentrations, 10 pM to 10 µM).

    • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Incubation:

    • Incubate membranes + radioligand + test compound for 60 min at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic Cl-analogs).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 via non-linear regression; convert to Ki using the Cheng-Prusoff equation:

      
      .
      
Protocol B: Microsomal Metabolic Stability

Objective: Verify if F-substitution provides the expected metabolic stability advantage over Cl.

  • Reaction Mix:

    • Test compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling:

    • Aliquots taken at t = 0, 5, 15, 30, 60 min.

    • Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • LC-MS/MS quantification of parent compound remaining.

    • Success Metric: F-analog should show

      
       > Cl-analog if the halogen position was the primary metabolic soft spot.
      

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[2] (Note: Sourced via ChemRxiv/ResearchGate snippets).

  • Stark, D., et al. (2007).[4] In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors.[4] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][8]

  • Strebl, M., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.[7][8][9] Molecules.[1][2][4][5][6][7][8][10][11][12][13]

  • Bishop, J. E., et al. (1991).[13] Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.[13] Journal of Medicinal Chemistry.[13]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.